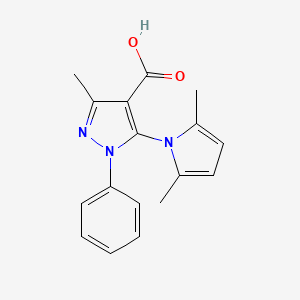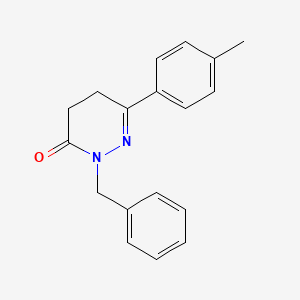![molecular formula C16H16N4O2 B7879500 1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid](/img/structure/B7879500.png)
1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid is a complex heterocyclic compound that features a unique fusion of pyridine, pyrrole, and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
The synthesis of 1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid involves multiple steps, typically starting with the construction of the pyrrolo[1,2-a]pyrazine core. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may involve optimizing these steps for higher yields and scalability.
化学反应分析
1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazine rings, often using halogenated derivatives and nucleophiles like amines or thiols.
Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted derivatives with potential biological activities.
科学研究应用
1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid has been explored for its applications in several fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory, antitumor, and kinase inhibitory agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but often involve modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis .
相似化合物的比较
1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid can be compared to other pyrrolopyrazine derivatives, such as:
Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(4H)-one: Similar in structure but with different functional groups, leading to varied biological activities.
Trisubstituted pyrrolo[1,2-a]pyrazines: These compounds have different substitution patterns, affecting their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific fusion of rings and functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16(22)11-5-9-19(10-6-11)15-13-4-2-8-20(13)12-3-1-7-17-14(12)18-15/h1-4,7-8,11H,5-6,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOZMJQSCRVERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=C(C=CC=N3)N4C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-(4-methoxyphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid](/img/structure/B7879417.png)
![3-[3-(4-methylphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid](/img/structure/B7879419.png)
![3-[3-(2-chlorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid](/img/structure/B7879425.png)
![1-(3-Phenylisoxazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B7879428.png)
![ethyl (4-{[(4-methyl-1H-indazol-1-yl)carbonyl]amino}phenyl)acetate](/img/structure/B7879442.png)
![1-[(1-methyl-1H-[1]benzofuro[3,2-b]pyrrol-2-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B7879448.png)
![1-{[(4-Ethoxyphenyl)(ethyl)amino]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B7879468.png)


![2-[3,4-dimethyl-2-(4-methylphenyl)-7-oxo-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl]propanoic acid](/img/structure/B7879490.png)
![methyl [3,4-dimethyl-2-(4-methylphenyl)-7-oxo-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl]acetate](/img/structure/B7879496.png)

![2-[6,7-dimethyl-2-oxo-3-(trifluoromethyl)quinoxalin-1(2H)-yl]propanoic acid](/img/structure/B7879507.png)
![methyl [5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetate](/img/structure/B7879511.png)
